Bis-trifluoromethyl Ethylphosphonate

Lithium-ion battery safety Flame retardant additives Electrolyte formulation

Bis-trifluoromethyl ethylphosphonate (CAS 650-16-8), systematically named bis(2,2,2-trifluoroethyl) ethylphosphonate, is a fluorinated organophosphonate characterized by the molecular formula C₆H₉F₆O₃P and a molecular weight of 274.1 g/mol. This hygroscopic, light-yellow oil exhibits a density of 1.389 g/cm³, a boiling point of 184.9°C at 760 mmHg, a flash point of 65.6°C, and a refractive index of 1.338.

Molecular Formula C6H9F6O3P
Molecular Weight 274.1 g/mol
CAS No. 650-16-8
Cat. No. B015550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-trifluoromethyl Ethylphosphonate
CAS650-16-8
SynonymsEthyl-phosphonic Acid Bis(2,2,2-trifluoroethyl) Ester; 
Molecular FormulaC6H9F6O3P
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESCCP(=O)(OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3
InChIKeyLIKKZVFVRKNSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-trifluoromethyl Ethylphosphonate (CAS 650-16-8): Core Physicochemical Profile and Procurement-Relevant Specifications


Bis-trifluoromethyl ethylphosphonate (CAS 650-16-8), systematically named bis(2,2,2-trifluoroethyl) ethylphosphonate, is a fluorinated organophosphonate characterized by the molecular formula C₆H₉F₆O₃P and a molecular weight of 274.1 g/mol . This hygroscopic, light-yellow oil exhibits a density of 1.389 g/cm³, a boiling point of 184.9°C at 760 mmHg, a flash point of 65.6°C, and a refractive index of 1.338 . The compound is moisture-sensitive and typically stored under inert conditions . Its procurement value derives from the strategic placement of two electron-withdrawing trifluoroethyl ester groups flanking an ethylphosphonate core, which confers a distinct balance of thermal stability, reduced nucleophilicity, and enhanced solubility in carbonate-based electrolytes relative to non-fluorinated or mono-fluorinated phosphonate congeners.

Bis-trifluoromethyl Ethylphosphonate: Why Closest Analogs Fail to Deliver Equivalent Performance in Lithium-Ion Battery Safety Applications


Generic substitution with structurally analogous alkyl phosphonates—such as trimethyl phosphate (TMP), dimethyl methylphosphonate (DMMP), or even the closely related bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP)—invariably forces a compromise between flame-retardant efficacy and electrochemical compatibility. Non-fluorinated phosphates (e.g., TMP, TEP) demand additive loadings exceeding 40 wt.% to achieve non-flammability, which simultaneously degrades graphite anode reversibility and accelerates capacity fade [1]. Fluorination to TFMP improves efficiency, yet its flame-suppression is quantifiably inferior: at 20 vol% loading, TFMP merely reduces electrolyte self-extinguishing time (SET) by 86%, whereas the ethyl analog (TFEP) renders the electrolyte completely non-ignitable under identical conditions [1][2]. Furthermore, while both TFMP and TFEP demonstrate minimal capacity loss, only TFEP has been validated to sustain or increase cathode reversible capacity over 100 cycles [2]. These non-linear structure-performance relationships preclude interchangeability and mandate specification of bis-trifluoromethyl ethylphosphonate when uncompromised safety and long-term cycling stability are required.

Bis-trifluoromethyl Ethylphosphonate: Head-to-Head Quantitative Differentiation Evidence for Informed Scientific Procurement


Flame Retardancy Efficiency: TFEP Achieves Complete Electrolyte Non-Ignitability at 20 vol%, Outperforming TFMP (86% SET Reduction) and Conventional Phosphates (>40% Loading)

In a direct head-to-head comparison of fluorinated alkyl phosphonate additives in conventional carbonate electrolyte, bis-trifluoromethyl ethylphosphonate (TFEP) at 20 vol% loading rendered the electrolyte completely non-ignitable, exhibiting 'superior flame retardancy' [1]. Under identical 20 vol% loading, the methyl analog TFMP failed to achieve non-flammability, instead delivering an 86% reduction in self-extinguishing time (SET) [2]. In contrast, non-fluorinated alternatives such as trimethyl phosphate (TMP) and triethyl phosphate (TEP) require additive concentrations exceeding 40 wt.% to approach comparable non-flammability, which concurrently induces severe capacity deterioration in graphite anodes [1].

Lithium-ion battery safety Flame retardant additives Electrolyte formulation

Electrochemical Compatibility: TFEP Maintains LiFePO₄ Cathode Capacity with Insignificant Impact vs. TFMP's Modest Capacity Gain Over 100 Cycles

Electrochemical charge/discharge testing on LiFePO₄ cathodes revealed that the inclusion of 20 vol% TFEP exerted 'insignificant impact' on the electrodes' electrochemical performance [1]. In a comparable study using 20 vol% TFMP under analogous conditions, the LiFePO₄ cathode exhibited a reversible capacity that gradually increased from 128 mAh g⁻¹ to 139 mAh g⁻¹ over 100 cycles [2]. While both additives demonstrate compatibility, the TFEP system's stability with negligible performance perturbation offers a more predictable, invariant baseline for battery manufacturing, whereas TFMP introduces a modest but measurable capacity drift that may necessitate additional cell qualification.

Lithium-ion battery Cathode compatibility Capacity retention

Graphite Anode Capacity Retention: TFEP Preserves High Initial Capacity with Insignificant Influence vs. TMP-Induced Capacity Fade

Cyclic voltammetry and galvanostatic tests indicate that 20 vol% TFEP has 'insignificant impact' on graphite anode performance, enabling stable operation without capacity sacrifice [1]. By stark contrast, non-fluorinated phosphate flame retardants such as trimethyl phosphate (TMP) cause rapid decay of electrochemical performance on graphite anodes, attributed to irreversible reductive decomposition that consumes lithium inventory and destabilizes the solid-electrolyte interphase (SEI) [1][2]. This class-level distinction underscores the value of fluorination in mitigating anode incompatibility—a benefit that TFEP shares with TFMP but which distinguishes both from legacy alkyl phosphates.

Lithium-ion battery Anode compatibility Capacity retention

Additive Loading Efficiency: TFEP Achieves Non-Flammability at 20 vol% vs. >40 wt% Required for TMP and TEP

A critical performance metric for flame-retardant additives is the minimum concentration required to suppress electrolyte ignition. For TFEP, a loading of 20 vol% is sufficient to render the electrolyte non-ignitable [1]. In contrast, conventional alkyl phosphates such as trimethyl phosphate (TMP) and triethyl phosphate (TEP) necessitate addition ratios exceeding 40 wt.% to achieve comparable non-flammability [1]. This >2× difference in effective concentration translates directly into lower additive cost per cell, reduced impact on electrolyte viscosity and ionic conductivity, and greater headroom for other performance-enhancing electrolyte components.

Electrolyte formulation Flame retardant efficiency Lithium-ion battery safety

Bis-trifluoromethyl Ethylphosphonate: Optimized Application Scenarios Informed by Quantitative Evidence


High-Safety Lithium-Ion Battery Electrolyte Formulation for Electric Vehicles and Grid Storage

Formulators seeking to eliminate electrolyte flammability without compromising cell capacity or cycle life should specify bis-trifluoromethyl ethylphosphonate (TFEP) at 20 vol% in carbonate-based electrolytes. This loading achieves complete non-ignitability while preserving graphite anode reversibility and exerting insignificant impact on LiFePO₄ cathode performance [1]. The 2× efficiency advantage over TMP/TEP (which require >40% loading) [1] and the superior flame suppression versus TFMP (86% SET reduction) [2] make TFEP the optimal choice for demanding applications where safety certification and long-term reliability are non-negotiable.

Flame-Retardant Additive Benchmarking and Head-to-Head Performance Evaluation in Academic and Industrial R&D

Investigators conducting comparative studies of flame-retardant electrolyte additives should employ TFEP as a fluorinated phosphonate benchmark due to its uniquely documented performance envelope. Its combination of complete non-flammability at 20 vol% [1], superior flame-suppression efficiency relative to TFMP [2], and electrochemically inert behavior on both graphite anodes and LiFePO₄ cathodes [1] provides a rigorous reference standard against which novel additives can be quantitatively compared.

Precursor for Functionalized Bis(trifluoroethyl) Phosphonates in Medicinal and Agrochemical Synthesis

Bis-trifluoromethyl ethylphosphonate serves as a versatile building block for the synthesis of functionalized bis(trifluoroethyl) phosphonates, including the Still–Gennari phosphonates employed in Horner–Wadsworth–Emmons olefination to prepare Z-alkenes . The electron-withdrawing trifluoroethyl groups enhance the acidity of the α-proton, facilitating carbanion generation under mild conditions. Researchers developing phosphorus-containing bioisosteres or trifluoromethylated ethenylphosphonates can leverage TFEP as a key intermediate to access stereoselective transformations yielding E-isomers exclusively or predominantly [3].

Graphene Oxide Functionalization for Energy Storage Electrode Materials

Voltammetric studies have demonstrated that bis-trifluoromethyl ethylphosphonate can be used as an additive to graphene oxide, with subsequent reduction yielding phosphonated reduced graphene oxide (P-rGO) suitable for rechargeable battery electrodes . This application exploits the compound's trivalent phosphorus center for covalent attachment to oxygen functionalities on GO surfaces, thereby introducing phosphonate groups that modulate surface chemistry and electrochemical properties. While quantitative performance comparisons against alternative phosphonate-functionalized graphene derivatives remain limited, this represents an emerging area of investigation for this compound.

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